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Compound of Interest

Compound Name: 1-(3-Cyclohexylpropyl)piperazine
CAS No.: 800372-97-8
Cat. No.: B1349808

Get Quote

Executive Summary & Strategic Utility

1-(3-Cyclohexylpropyl)piperazine (CPP) represents a "privileged structure” in medicinal
chemistry—a molecular framework capable of providing high-affinity ligands for diverse
biological targets. Unlike simple N-alkyl piperazines, the 3-cyclohexylpropyl moiety confers a
specific lipophilic profile (

) and a critical spatial distance (3-carbon linker) often required to access deep hydrophobic
pockets in G-Protein Coupled Receptors (GPCRSs), Sigma-1 receptors (

R), and monoamine transporters.

For the combinatorial chemist, CPP serves as a robust secondary amine monomer. Its
unhindered nitrogen (

) allows for rapid diversification via amidation, reductive amination, and sulfonylation, while the
cyclohexylpropy! tail (
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) acts as a pre-installed "anchor” that improves membrane permeability and blood-brain barrier
(BBB) penetration.

Key Phyqicnchpmical Profile

Property Value Relevance
CAS Number 800372-97-8 Unique Identifier
Formula Monomer Input

Fragment-based design

MW 210.36 g/mol )

compliant

High membrane permeability;
cLogP ~3.1

BBB penetrant

_ Highly reactive nucleophile at

pKa (calc) ~9.8 (2° amine) } ]

physiological pH

N ) Stable under standard reflux

Boiling Point ~104-110°C (0.5mm)

conditions

Biological Context: The "Linker" Significance

The 3-carbon propyl chain connecting the piperazine head to the cyclohexyl tail is not arbitrary.
In structure-activity relationship (SAR) studies—particularly for Sigma-1 receptor antagonists
(neuropathic pain targets) and Histamine H3 antagonists—this distance is often optimal for
bridging the primary orthosteric binding site (ionic interaction with Asp/Glu residues) and a
secondary hydrophobic pocket.

Target Class Relevance:

e Sigma-1 Receptors: The cyclohexyl group mimics the hydrophobic bulk of pentazocine-like
ligands.

o Antifungals: Structural homology to fenpropimorph derivatives (sterol biosynthesis inhibitors).

o Neuroleptics: The piperazine core is a bioisostere for piperidine-based antipsychotics.

Application Protocols
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Protocol A: Parallel Amide Library Synthesis (Solution Phase)

Objective: Rapid generation of an amide-linked library targeting GPCRs. Strategy: Use of
polymer-supported scavengers to avoid aqueous workup and chromatography.

Reagents:
o Scaffold: 1-(3-Cyclohexylpropyl)piperazine (0.2 M in DCM).
» Acylating Agents: Diverse Acid Chlorides (

) or Carboxylic Acids (activated with HATU).

» Base: Diisopropylethylamine (DIPEA).

e Scavenger Resin: PS-Trisamine or PS-Isocyanate (for removing excess
electrophiles/nucleophiles).

Step-by-Step Methodology:

o Preparation: Dissolve CPP (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous Dichloromethane
(DCM). Distribute 500 pL aliquots into a 96-well reaction block.

e Coupling: Add Acid Chlorides (1.1 equiv) to each well. Seal and shake at room temperature
(RT) for 12 hours.

o Note: If using Carboxylic Acids, pre-activate with HATU (1.1 equiv) and DIPEA (2.0 equiv)
in DMF for 15 mins before adding CPP.

e Scavenging (Crucial Step):

o Add PS-Trisamine resin (3.0 equiv relative to excess acid chloride) to quench unreacted
electrophiles.

o Add PS-Isocyanate resin (2.0 equiv) to scavenge any unreacted CPP starting material.

o Shake for 6 hours.
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« Isolation: Filter the reaction mixture into a pre-weighed collection plate. Wash resin with DCM
(2 x 200 pL).

» Finishing: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

e QC: Verify purity via LC-MS (ELSD/UV). Expect >90% purity without column
chromatography.

Protocol B: Reductive Amination (Accessing Tertiary Amines)

Objective: Synthesis of N-alkylated derivatives (e.g., benzyl analogs) to modulate basicity and
metabolic stability.

Reagents:

Aldehydes (Diverse aromatic/aliphatic).[1]

Reducing Agent: Sodium Triacetoxyborohydride (STAB).[2]

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Catalyst: Acetic Acid (AcOH).[1]

Step-by-Step Methodology:

Imine Formation: In a vial, mix CPP (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE.

o Expert Insight: If the aldehyde is sterically hindered, add catalytic AcOH (1-2 drops) and
stir for 1 hour before adding the reducing agent. This ensures complete imine formation.

Reduction: Add STAB (1.5 equiv) in one portion. The reaction is generally mildly exothermic.

Reaction Time: Stir at RT for 16 hours under Nitrogen.

Quench: Add saturated aqueous

(caution: gas evolution).
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« Extraction: Extract organic layer with DCM. Phase separation cartridges (e.g., Biotage
ISOLUTE) are recommended for high-throughput formats to avoid emulsion formation typical

of lipophilic amines.

¢ Salt Formation: To stabilize the oily product, treat the organic phase with 2M HCI in Diethyl
Ether to precipitate the dihydrochloride salt.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate synthetic
pathway based on the desired pharmacological outcome.

Start: 1-(3-Cyclohexylpropyl)piperazine

Target Interaction Type?

Reduce pKa Maintain pKa Aryl Spacer

H-Bond Acceptor Needed Basic Center Needed Rigid Aryl Coupling
(Amide Linker) (Tertiary Amine) (Biaryl System)

Pd-Catalyzed Buchwald-Hartwig
or SNAr (Chloropyrimidines)

Protocol A: Acid Chloride/HATU Protocol B: Reductive Amination
+ Scavenger Resins (STAB / DCE)

Outcome: Kinase Inhibitor
(Rigid Scaffold)

Outcome: GPCR/Chemokine Ligand Outcome: Sigma-1/H3 Antagonist
(Reduced Basicity) (High Basicity Retained)

Click to download full resolution via product page

Caption: Decision matrix for diversifying the CPP scaffold. Pathway selection dictates the final
physicochemical properties (pKa, rigidity) of the library.
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Scientific Validation & Troubleshooting

Solubility Issues: The cyclohexylpropyl tail renders the molecule significantly lipophilic.
 Issue: Precipitation of the HCI salt during reaction.
e Fix: Use DCM/DMF mixtures (9:1). Avoid pure methanol as it may inhibit certain acylations.

Purification Logic (Self-Validating Protocol): Protocol A utilizes a "catch-and-release" or
"scavenge" methodology. The validation lies in the stoichiometry:

o Excess electrophile ensures all CPP is consumed.
o Amine-functionalized resin (Trisamine) removes the excess electrophile.

e If the final purity is <90%, it indicates either wet solvents (hydrolysis of acid chloride) or
insufficient resin capacity.

Safety Note: Piperazine derivatives are potential sensitizers. The lipophilic tail of CPP
enhances skin absorption. Handle all solid and liquid forms in a fume hood with nitrile gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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